2-Cyano-3-nitrobenzoic acid 2-Cyano-3-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1260834-31-8
VCID: VC2674695
InChI: InChI=1S/C8H4N2O4/c9-4-6-5(8(11)12)2-1-3-7(6)10(13)14/h1-3H,(H,11,12)
SMILES: C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C(=O)O
Molecular Formula: C8H4N2O4
Molecular Weight: 192.13 g/mol

2-Cyano-3-nitrobenzoic acid

CAS No.: 1260834-31-8

Cat. No.: VC2674695

Molecular Formula: C8H4N2O4

Molecular Weight: 192.13 g/mol

* For research use only. Not for human or veterinary use.

2-Cyano-3-nitrobenzoic acid - 1260834-31-8

Specification

CAS No. 1260834-31-8
Molecular Formula C8H4N2O4
Molecular Weight 192.13 g/mol
IUPAC Name 2-cyano-3-nitrobenzoic acid
Standard InChI InChI=1S/C8H4N2O4/c9-4-6-5(8(11)12)2-1-3-7(6)10(13)14/h1-3H,(H,11,12)
Standard InChI Key DFPVVWZPOOLICC-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C(=O)O
Canonical SMILES C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C(=O)O

Introduction

Chemical Identity and Structure

2-Cyano-3-nitrobenzoic acid is an aromatic carboxylic acid derivative characterized by the presence of both cyano and nitro functional groups on the benzene ring. The compound is identified by the CAS Registry Number 1260834-31-8, which serves as its unique identifier in chemical databases and literature .

The molecular formula of 2-Cyano-3-nitrobenzoic acid is C₈H₄N₂O₄, representing its composition of 8 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The precise arrangement of these atoms can be described using SMILES notation: C1=CC(=C(C(=C1)N+[O-])C#N)C(=O)O, which provides a linear textual representation of the molecular structure .

The compound features a benzoic acid core with a cyano group (-C≡N) at the 2-position and a nitro group (-NO₂) at the 3-position. This specific substitution pattern contributes to its unique chemical properties and reactivity profile. The carboxylic acid group, cyano group, and nitro group all influence the electronic distribution within the molecule, affecting its acidity, solubility, and potential reactions.

Structural Representation

The structure of 2-Cyano-3-nitrobenzoic acid consists of a benzene ring with three functional groups:

  • A carboxylic acid group (-COOH) directly attached to the ring

  • A cyano group (-C≡N) at the ortho position relative to the carboxylic acid

  • A nitro group (-NO₂) at the meta position relative to the carboxylic acid

This arrangement creates a highly substituted aromatic system with multiple electron-withdrawing groups, influencing both its physical properties and chemical behavior.

Physical and Chemical Properties

2-Cyano-3-nitrobenzoic acid exhibits distinctive physical and chemical properties that are relevant to its handling, storage, and potential applications. These properties have been characterized through various analytical methods and are essential for understanding its behavior in different environments.

Basic Physical Properties

The compound exists as a solid at room temperature with specific physical characteristics that distinguish it from other related compounds. Table 1 summarizes the key physical properties of 2-Cyano-3-nitrobenzoic acid.

Table 1: Physical Properties of 2-Cyano-3-nitrobenzoic acid

PropertyValueReference
Molecular Weight192.128 g/mol
Exact Mass192.017105
Density1.6±0.1 g/cm³
Boiling Point439.0±40.0 °C at 760 mmHg
Flash Point219.3±27.3 °C
Index of Refraction1.628
Vapor Pressure0.0±1.1 mmHg at 25°C

The relatively high boiling point of 439.0±40.0 °C indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the carboxylic acid group and the polar nature of the nitro group . Similarly, the flash point of 219.3±27.3 °C suggests that the compound has low volatility and presents minimal fire hazards under normal laboratory conditions .

Molecular and Electronic Properties

Beyond the basic physical properties, several molecular and electronic properties contribute to the compound's chemical behavior and reactivity.

Table 2: Molecular and Electronic Properties of 2-Cyano-3-nitrobenzoic acid

PropertyValueReference
Polar Surface Area (PSA)106.91000
LogP0.98
HS Code2926909090
Hazard TypeHazard Statement CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Acute Toxicity (Inhalation)H332Harmful if inhaled
Specific Target Organ Toxicity - Single ExposureH335May cause respiratory irritation

These hazard statements indicate that the compound can cause irritation to the skin, eyes, and respiratory system, and may be harmful if ingested or inhaled . The presence of the nitro group, which is known to exhibit toxic properties, likely contributes to these hazards.

SupplierCatalog ReferencePackage SizesPrice Range (EUR)Reference
CymitQuimicaIN-DA009YSY100 mg63.00
CymitQuimicaIN-DA009YSY250 mg77.00
CymitQuimicaIN-DA009YSY1 g149.00
CymitQuimicaIN-DA009YSY5 g316.00
AchmemAMCS048499VariousNot specified

The pricing indicates that the compound is a specialty chemical rather than a bulk commodity, with prices typically reflecting its use in research applications rather than industrial processes.

Related Synthetic Pathways

The synthesis of cyano-substituted benzoic acids often involves specific reaction sequences that can include:

  • Halogen exchange reactions using metal fluorides

  • Reduction of nitro groups to amino groups

  • Diazotization reactions followed by cyanation

  • Oxidation of methyl groups to carboxylic acid groups

These general approaches represent common synthetic strategies in the preparation of substituted benzoic acids with various functional groups, including cyano and nitro substituents.

Related Compounds

Several compounds structurally related to 2-Cyano-3-nitrobenzoic acid have been documented in chemical databases:

  • 3-Cyano-4-nitrobenzoic acid (CAS: 1350540-03-2): An isomeric compound with the cyano and nitro groups at different positions

  • 2-Cyano-5-ethyl-3-nitrobenzoic acid (CAS: unknown): A derivative featuring an additional ethyl group at the 5-position

  • 3-Fluoro-4-cyanobenzoic acid: A related compound that can be synthesized through a sequence involving 2-chloro-4-nitrobenzoic acid as an intermediate

These related compounds provide context for understanding the chemical space in which 2-Cyano-3-nitrobenzoic acid exists and may offer insights into potential synthetic approaches and applications.

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